

The Molecular Architecture of Diadenosine Tetraphosphate (Ap4A): An In-depth Technical Guide

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Compound of Interest

Compound Name: Ap4A

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Abstract

Diadenosine tetraphosphate (**Ap4A**) is a naturally occurring dinucleoside polyphosphate found across all kingdoms of life. Comprising two adenosine moieties linked by a chain of four phosphate groups, **Ap4A** has emerged from being considered a mere metabolic byproduct to a critical signaling molecule involved in a myriad of cellular processes. Its roles in stress response, DNA replication, and cell signaling have made it a molecule of significant interest in various research fields, including drug development. This technical guide provides a comprehensive overview of the molecular structure of **Ap4A**, the experimental protocols used for its structural elucidation, and its involvement in key signaling pathways.

Core Structure of Diadenosine Tetraphosphate (Ap4A)

Diadenosine tetraphosphate is a symmetrical molecule consisting of two adenosine nucleosides joined by a P1,P4-tetraphosphate chain through 5'-5' phosphodiester bonds. The fundamental components of each adenosine moiety are an adenine base and a ribose sugar.

The molecular formula of **Ap4A** is $C_{20}H_{28}N_{10}O_{19}P_4$, with a molar mass of $836.390 \text{ g}\cdot\text{mol}^{-1}$.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ap4A** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₈ N ₁₀ O ₁₉ P ₄	
Molar Mass	836.390 g·mol ⁻¹	
IUPAC Name	O1,O7-Di(5'-deoxyadenosin-5'-yl) tetrahydrogen tetraphosphate	
CAS Number	5542-28-9	
λ _{max}	259 nm	
Extinction Coefficient (ε)	27.0 L mmol ⁻¹ cm ⁻¹ (at pH 7.5)	

Table 1: Chemical and Physical Properties of **Ap4A**. This table summarizes the fundamental chemical and physical characteristics of diadenosine tetraphosphate.

Three-Dimensional Conformation

The three-dimensional structure of **Ap4A** has been primarily investigated through X-ray crystallography of **Ap4A** in complex with various proteins and through Nuclear Magnetic Resonance (NMR) spectroscopy in solution. These studies have revealed that **Ap4A** can adopt different conformations, with a prominent "stacked" conformation where the two adenine rings are in close proximity due to intramolecular interactions. This conformation is influenced by factors such as pH and the presence of divalent cations like Mg²⁺ and Zn²⁺.

While a comprehensive table of all bond lengths and angles for the isolated **Ap4A** molecule is not readily available, these parameters can be extracted from crystallographic information files (CIFs) from the Protein Data Bank (PDB) for structures containing **Ap4A**. The bond lengths and angles within the adenosine and phosphate moieties are generally consistent with those of other nucleotides.

Experimental Protocols for Structural Determination

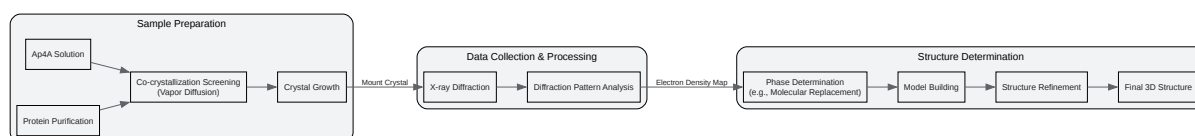
The elucidation of the three-dimensional structure of **Ap4A** relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. For **Ap4A**, this typically involves co-crystallizing the molecule with a binding partner, such as an enzyme.

Detailed Methodology:

- **Crystallization:** Crystals of the **Ap4A**-protein complex are grown by vapor diffusion (hanging or sitting drop method). A solution containing the purified protein and a molar excess of **Ap4A** is mixed with a precipitant solution. The mixture is equilibrated against a larger reservoir of the precipitant solution, leading to the slow formation of crystals.
- **Data Collection:** A single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The phase information, which is lost during the experiment, is recovered using methods like molecular replacement if a homologous structure is available. An initial model of the molecule is built into the electron density map and then refined to best fit the experimental data.



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Figure 1: Experimental Workflow for X-ray Crystallography of **Ap4A**-Protein Complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is closer to their native physiological state.

Detailed Methodology:

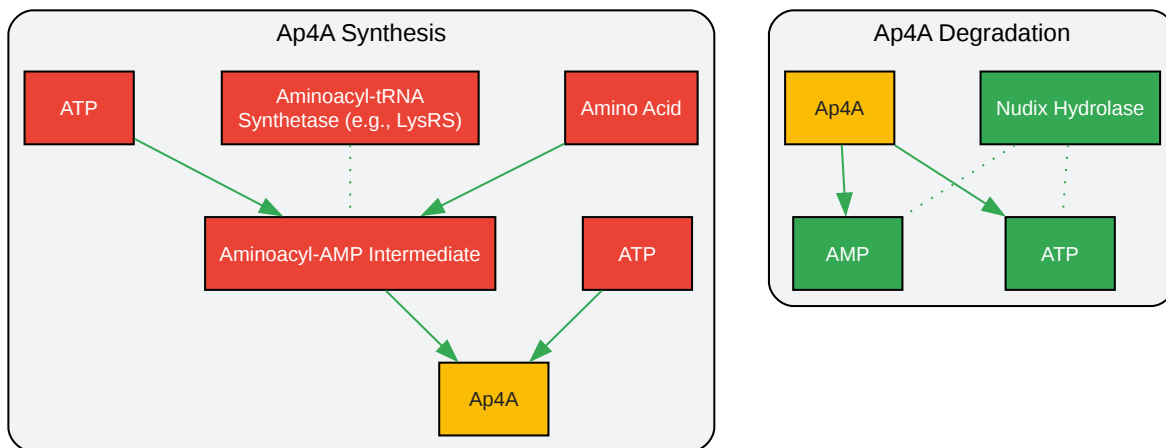
- **Sample Preparation:** A highly concentrated and pure solution of **Ap4A** is prepared in a suitable buffer, often containing D₂O to minimize the solvent signal.
- **NMR Data Acquisition:** A series of one- and two-dimensional NMR experiments are performed.
 - **1D ¹H and ³¹P NMR:** Provide initial information about the chemical environment of the protons and phosphorus atoms.
 - **2D COSY (Correlation Spectroscopy):** Identifies scalar-coupled protons, helping to assign protons within the ribose sugar rings.
 - **2D TOCSY (Total Correlation Spectroscopy):** Establishes the correlation between all protons within a spin system, aiding in the complete assignment of ribose protons.
 - **2D NOESY (Nuclear Overhauser Effect Spectroscopy):** Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional conformation, including the stacking of the adenine rings.
- **Structure Calculation:** The distance restraints obtained from NOESY experiments, along with torsional angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the experimental data.

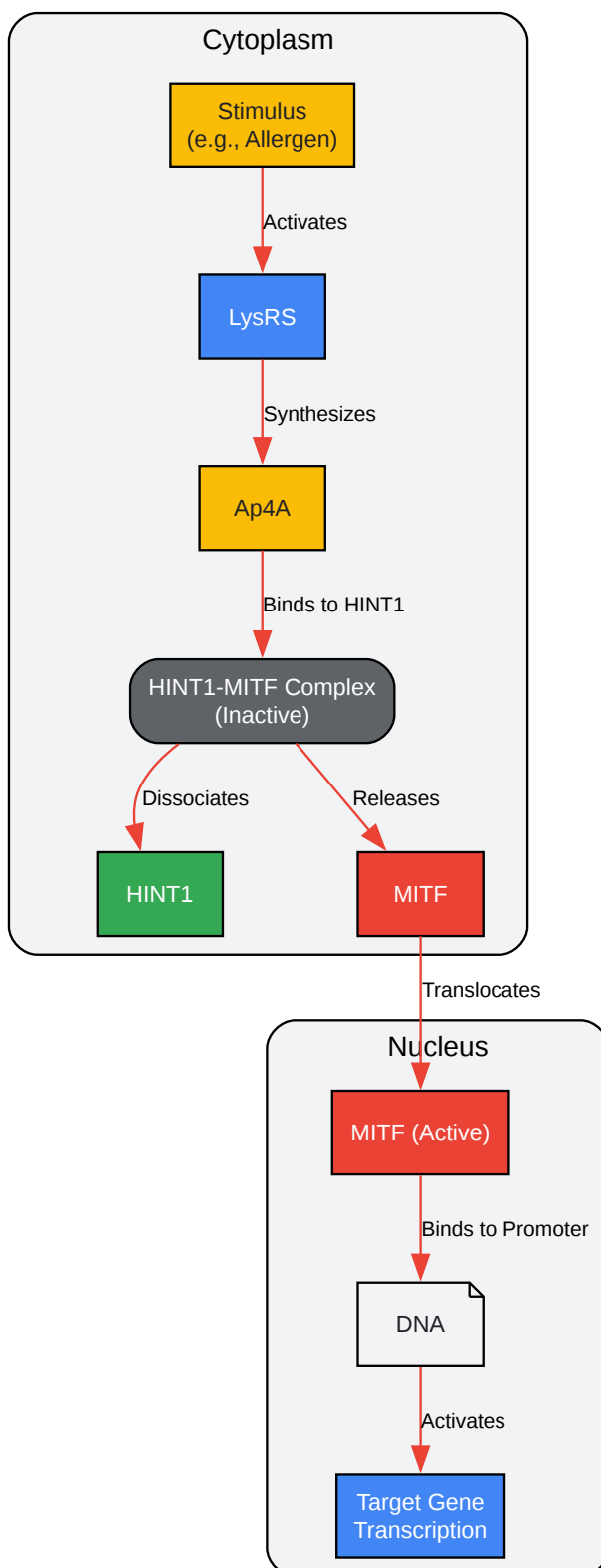
Ap4A in Cellular Signaling Pathways

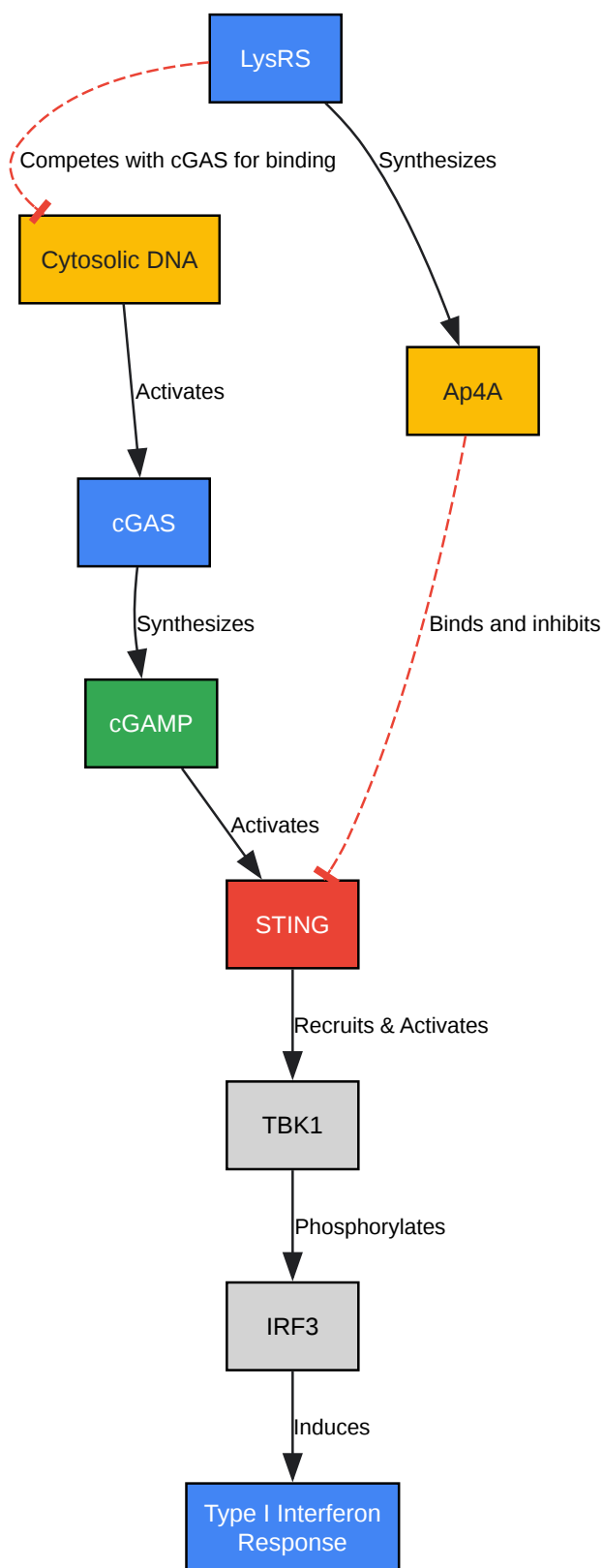
Ap4A acts as a signaling molecule in several key cellular pathways. Its synthesis and degradation are tightly regulated, allowing it to function as a rapid and transient signal in response to cellular stress.

Synthesis and Degradation of Ap4A

The primary route for **Ap4A** synthesis is a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly Lysyl-tRNA synthetase (LysRS). Degradation is mainly carried out by Nudix (Nucleoside diphosphate linked to some moiety X) hydrolases.







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